molecular formula C18H17N3O2 B5089909 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide

2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide

Cat. No.: B5089909
M. Wt: 307.3 g/mol
InChI Key: XZAKQHPPXKXJAI-UHFFFAOYSA-N
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Description

2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide, also known as MQN-105, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of nicotinamide derivatives and has been shown to exhibit potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various cell lines and animal models. In addition to its effects on cytokine production and apoptosis, this compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of many diseases.

Advantages and Limitations for Lab Experiments

2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it exhibits potent anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the optimal dose and administration route of this compound have not been established.

Future Directions

There are several future directions for the research on 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide. First, further studies are needed to elucidate its mechanism of action and molecular targets. Second, the pharmacokinetics and pharmacodynamics of this compound need to be studied in detail to determine its optimal dose and administration route. Third, the anti-inflammatory and anti-cancer effects of this compound need to be validated in clinical trials. Fourth, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, needs to be explored. Finally, the development of analogs of this compound with improved potency and selectivity is an exciting area of research.

Synthesis Methods

The synthesis of 2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide involves the reaction of 8-methoxy-5-quinoline carboxylic acid with N,N-dimethyl nicotinamide in the presence of a coupling reagent. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of this compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-(8-methoxy-5-quinolinyl)-N,N-dimethylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in in vitro and in vivo studies. This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Properties

IUPAC Name

2-(8-methoxyquinolin-5-yl)-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)18(22)14-7-5-10-19-16(14)13-8-9-15(23-3)17-12(13)6-4-11-20-17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKQHPPXKXJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)C2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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